molecular formula C13H13F3N2O3 B1649250 5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde CAS No. 1033463-37-4

5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde

Cat. No. B1649250
M. Wt: 302.25 g/mol
InChI Key: ATRAYESSMUNAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde is a product used for proteomics research . Its molecular formula is C13H13F3N2O3 and it has a molecular weight of 302.25 .


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 22 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 tertiary amine (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular formula is C13H13F3N2O3 and it has a molecular weight of 302.25 .

Scientific Research Applications

Catalysis and Synthesis

  • Catalytic Arylation of Aldehydes

    A study described the use of 2-piperidino-1,2,2-triphenylethanol as an effective catalyst for the ligand-catalyzed arylation of aldehydes, achieving high enantiomeric excess (up to 99% ee) (Fontes et al., 2004). This demonstrates the role of piperidine derivatives in catalyzing significant organic reactions, which could suggest potential catalytic applications for 5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde.

  • Synthesis of Piperidine and Tetrahydropyrans

    Research demonstrated the synthesis of polysubstituted piperidines and tetrahydropyrans from aldehydes and trisubstituted nitroolefins via a catalyzed domino Michael addition/aminalization process, forming multiple stereocenters with excellent enantioselectivity (Wang, Zhu, & Ma, 2011). This highlights the importance of components like nitro groups and piperidine in the synthesis of complex organic molecules, pointing to potential utility in synthesizing various organic structures.

  • Organocatalysis and Selective Synthesis

    The use of piperidine and related derivatives in facilitating highly selective and efficient chemical reactions, such as the synthesis of dihydropyridines, which have pharmaceutical applications, underscores the relevance of such compounds in organic synthesis and could imply similar applications for 5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde (Perozo-Rondón et al., 2006).

properties

IUPAC Name

5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c14-13(15,16)10-3-5-17(6-4-10)12-2-1-11(18(20)21)7-9(12)8-19/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRAYESSMUNAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197034
Record name 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde

CAS RN

1033463-37-4
Record name 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-[4-(trifluoromethyl)-1-piperidinyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.